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Compound of Interest

Compound Name: 2,6-Dimethyl-2-heptene

Cat. No.: B14727891

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for 2,6-
Dimethyl-2-heptene. Due to a scarcity of direct experimental data for this specific isomer, this
report combines estimated values from established computational methods with available
experimental data for related CO9H18 isomers to offer a thorough physicochemical profile. This
document is intended to serve as a valuable resource for researchers and professionals in drug
development and chemical sciences, providing both readily accessible data and a foundational
understanding of the methodologies used for its determination.

Physicochemical and Thermodynamic Data

The thermodynamic properties of 2,6-Dimethyl-2-heptene have been estimated using well-
established group contribution methods, namely the Joback and Crippen methods. While
experimental validation for this specific molecule is not readily available in public literature,
these computational predictions offer valuable insights into its behavior. For comparative
purposes, experimental data for other C9H18 isomers are also presented where available.

Table 1: Estimated Physicochemical and Thermodynamic Properties of 2,6-Dimethyl-2-
heptene
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Property Value Unit Method Source
Molecular
CoHis - - --INVALID-LINK--
Formula
Molecular Weight  126.24 g/mol - --INVALID-LINK--
CAS Registry
5557-98-2 - - --INVALID-LINK--
Number
Normal Boiling ]
) 409.00 £ 3.00 K Experimental --INVALID-LINK--
Point
Standard Gibbs
Free Energy of
] 94.13 kJ/mol Joback --INVALID-LINK--
Formation (Gas,
298.15 K)
Standard
Enthalpy of
] -126.94 kJ/mol Joback --INVALID-LINK--
Formation (Gas,
298.15 K)
Enthalpy of
) 14.43 kJ/mol Joback --INVALID-LINK--
Fusion
Enthalpy of
T 35.28 kJ/mol Joback --INVALID-LINK--
Vaporization
Octanol/Water
Partition 3.389 - Crippen --INVALID-LINK--
Coefficient (logP)
Water Solubility i
-3.20 mol/L Crippen --INVALID-LINK--

(logs)

Table 2: Experimental Thermodynamic Data for Selected C9 Alkane and Alkene Isomers
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Compound Property Value Unit Source
Enthalpy of
n-Nonane
Formation -274.7+1.0 kJ/mol --INVALID-LINK--
(CoH20) o
(liquid)
Heat Capacity
o 284.34 J/mol-K --INVALID-LINK--
(liquid, 298.15 K)
Enthalpy of
1-Nonene Reaction
_ -124.3+1.0 kJ/mol --INVALID-LINK--
(CoHa1s) (Hydrogenation
to n-Nonane)
Heat Capacity
o 270.36 J/mol-K --INVALID-LINK--
(liquid, 298.15 K)
Standard
Entropy (liquid, 392.54 J/mol-K --INVALID-LINK--
298.15 K)

Experimental and Computational Methodologies

A foundational understanding of the methods used to obtain thermodynamic data is crucial for
its correct interpretation and application. This section details the protocols for the primary
experimental techniques and the principles of the computational methods used to generate the
data in this guide.

Experimental Protocols

1. Bomb Calorimetry for Enthalpy of Combustion (ASTM D4809)

The standard enthalpy of formation of an organic compound is often derived from its enthalpy
of combustion, which can be determined with high precision using bomb calorimetry. The
ASTM D4809 standard provides a detailed procedure for liquid hydrocarbon fuels, which is
applicable to volatile organic compounds like 2,6-dimethyl-2-heptene.[1][2]

Principle: A known mass of the substance is completely combusted in a constant-volume
container (the "bomb") filled with excess oxygen under pressure. The heat released by the
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combustion is absorbed by a surrounding water bath, and the resulting temperature rise is
measured.

Generalized Protocol:

o Sample Preparation: A precise mass of the liquid sample (typically 0.8 to 1.2 g) is weighed
into a crucible. For volatile samples, encapsulation in a gelatin capsule or another suitable
container is necessary to prevent evaporation.

o Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the
electrodes, positioned to ensure ignition of the sample. A small amount of distilled water is
added to the bomb to saturate the internal atmosphere, ensuring that the water formed
during combustion is in the liquid state.

e Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of
approximately 30 atm.

o Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's
insulated bucket. The temperature of the water is monitored with a high-precision
thermometer.

« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water is recorded at regular intervals before, during,
and after combustion until a constant rate of temperature change is observed.

o Corrections and Calculations: The gross heat of combustion is calculated from the
temperature rise and the heat capacity of the calorimeter (determined by calibrating with a
standard substance like benzoic acid). Corrections are applied for the heat of formation of
nitric and sulfuric acids (if nitrogen or sulfur are present) and the heat of combustion of the
fuse wire. The standard enthalpy of combustion is then calculated, from which the standard
enthalpy of formation can be determined using Hess's law.

2. Differential Scanning Calorimetry (DSC) for Heat Capacity (ASTM E1269)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of
liquids and solids as a function of temperature. The ASTM E1269 standard provides a precise
method for this determination.
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Principle: The difference in the amount of heat required to increase the temperature of a
sample and a reference is measured as a function of temperature.

Generalized Protocol:

o Calibration: The DSC instrument is calibrated for temperature and heat flow using certified
reference materials (e.g., indium for temperature, sapphire for heat capacity).

o Sample Preparation: A small amount of the liquid sample (typically 10-20 mg) is hermetically
sealed in an aluminum pan. An empty, sealed pan is used as the reference.

e Measurement Procedure:

o An initial baseline is obtained by running the empty sample and reference pans through
the desired temperature program.

o The sample is then placed in the instrument, and the temperature program is repeated.
o Finally, a sapphire standard of known mass is run under the same conditions.

o Data Analysis: The heat flow to the sample is compared to the heat flow of the sapphire
standard at the same temperature. The specific heat capacity of the sample is calculated
using the following equation:

Cp(sample) = (dsample / msample) * (mstd / dstd) * Cp(std)

where:

o

Cp is the specific heat capacity

@ is the heat flow

[¢]

m is the mass

[¢]

[e]

"sample” refers to the sample of interest

o

"std" refers to the sapphire standard
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Computational Methods

1. Joback Group Contribution Method

The Joback method is a group-contribution method used to estimate a range of thermodynamic
properties of pure organic compounds from their molecular structure alone.[3][4] It is based on
the principle that the properties of a molecule can be calculated by summing the contributions
of its constituent functional groups.[5]

Methodology:
e The molecule is broken down into its constituent functional groups.

e The contribution of each group to a specific property is obtained from a pre-compiled table of
group values.

» The individual group contributions are summed, and the total is used in a simple correlation
to predict the property.

For 2,6-Dimethyl-2-heptene, the relevant groups would include -CH3, -CH2-, >CH-, and =C<.
The Joback method provides estimations for properties such as normal boiling point, critical
properties, heat of formation, and ideal gas heat capacity.[3]

2. Crippen Method for Octanol-Water Partition Coefficient (logP)

The Crippen method is an atom-based approach for the calculation of the octanol-water
partition coefficient (logP), a crucial parameter in drug development for predicting a molecule's
hydrophobicity and membrane permeability.[6][7]

Methodology:

e The molecule is divided into its constituent atoms, each with a specific contribution to the
overall logP.

e The contributions are based on the atom type and its local environment.

e The sum of these atomic contributions gives the estimated logP value.
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Visualizations
Logical and Experimental Workflows

To further elucidate the concepts and procedures discussed, the following diagrams, created
using the DOT language, illustrate key workflows and relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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